molecular formula C23H23N3O3S B2471786 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea CAS No. 1203263-92-6

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

Cat. No. B2471786
CAS RN: 1203263-92-6
M. Wt: 421.52
InChI Key: SJUNXILPAOLPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule that contains a phenylsulfonyl group, a tetrahydroquinoline group, and a m-tolyl urea group. These groups are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The phenylsulfonyl and m-tolyl groups are aromatic, while the tetrahydroquinoline group is a heterocyclic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Enzyme Inhibition and Selectivity Studies

  • Phenylethanolamine N-methyltransferase (PNMT) Inhibition : A key research focus is the compound's potent inhibition of PNMT, an enzyme critical in epinephrine synthesis. Studies have explored the structural features necessary for selective inhibition of PNMT over other receptors, such as alpha 2-adrenoceptor, highlighting the compound's selectivity and potential therapeutic importance (Grunewald et al., 1997).

  • Potency and Blood-Brain Barrier Penetration : Research has also focused on enhancing the compound's potency and ability to penetrate the blood-brain barrier. Modifications to the sulfonamide nitrogen of similar compounds have been explored to achieve higher potency and selectivity for PNMT, indicating potential for neurological applications (Romero et al., 2004).

Radical Cyclizations and Chemical Transformations

  • Radical Cyclization Reactions : The compound has been studied in the context of radical cyclizations, offering insights into the formation of stable polycyclic imines. This research is significant for understanding the chemical properties and potential applications in synthetic chemistry (Zhang et al., 2013).

  • Halosulfonylation Processes : The compound's role in halosulfonylation of 1,7-enynes has been investigated. This process is key for synthesizing functionally dense molecules, indicating its utility in complex organic syntheses (Zhu et al., 2016).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Some derivatives of the compound have been studied for their antimicrobial properties. The investigation into these derivatives' effects against pathogenic strains suggests potential applications in combating microbial infections (Elkholy and Morsy, 2006).

  • Antifungal Screening : Novel derivatives have also been synthesized and examined for their antifungal effects. The promising results against nominated pathogenic strains indicate the compound's potential in developing new antifungal agents (Zaki et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for this compound would likely depend on its intended use and effectiveness. If it’s a pharmaceutical, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-17-7-5-9-19(15-17)24-23(27)25-20-13-12-18-8-6-14-26(22(18)16-20)30(28,29)21-10-3-2-4-11-21/h2-5,7,9-13,15-16H,6,8,14H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUNXILPAOLPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.